3-(diaminomethylene)furan-2,4(3H,5H)-dione
CAS No.: 1228552-29-1
Cat. No.: VC2902276
Molecular Formula: C5H6N2O3
Molecular Weight: 142.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1228552-29-1 |
|---|---|
| Molecular Formula | C5H6N2O3 |
| Molecular Weight | 142.11 g/mol |
| IUPAC Name | 3-hydroxy-5-oxo-2H-furan-4-carboximidamide |
| Standard InChI | InChI=1S/C5H6N2O3/c6-4(7)3-2(8)1-10-5(3)9/h8H,1H2,(H3,6,7) |
| Standard InChI Key | QLJXLYLJLHXSES-UHFFFAOYSA-N |
| SMILES | C1C(=C(C(=O)O1)C(=N)N)O |
| Canonical SMILES | C1C(=C(C(=O)O1)C(=N)N)O |
Introduction
Chemical Properties and Structure
Structural Features
3-(Diaminomethylene)furan-2,4(3H,5H)-dione contains a five-membered furanone ring with multiple functional groups that contribute to its chemical behavior. The compound can be described as having a tetronic acid core (a furan-2,4-dione structure) with a diaminomethylene substituent at the 3-position. This creates a molecule with multiple reactive sites and potential for hydrogen bonding interactions .
The structural formula reveals several key features:
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A five-membered furanone ring with oxygen at position 1
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Carbonyl groups at positions 2 and 4
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A diaminomethylene group (C=N-NH₂) at position 3
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Potential for tautomerism between enol and keto forms
Physical and Chemical Properties
The key physical and chemical properties of 3-(diaminomethylene)furan-2,4(3H,5H)-dione are summarized in Table 1.
Table 1: Physical and Chemical Properties of 3-(Diaminomethylene)furan-2,4(3H,5H)-dione
The compound's structure includes several functional groups that contribute to its chemical reactivity:
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The carboximidamide group (C(=N)NH₂) provides sites for nucleophilic reactions and hydrogen bonding
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The hydroxyl group can participate in hydrogen bonding and deprotonation reactions
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The furanone core with its two carbonyl groups offers electrophilic sites for nucleophilic attack
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The presence of the five-membered ring system with multiple functional groups creates a complex electronic environment that influences reactivity
Hydrochloride Salt Form
The hydrochloride salt of 3-(diaminomethylene)furan-2,4(3H,5H)-dione is a commercially available form of the compound with the molecular formula C₅H₇ClN₂O₃ and a molecular weight of approximately 178.57 g/mol . Salt formation is a common approach to improve solubility, stability, or bioavailability of organic compounds, particularly those containing basic nitrogen atoms. The addition of the hydrochloride moiety protonates one of the basic nitrogen atoms in the diaminomethylene group, creating a more water-soluble salt form.
Synthesis Methods
Related Synthetic Methodologies
The synthesis of structurally related compounds may provide additional insights into potential routes for preparing 3-(diaminomethylene)furan-2,4(3H,5H)-dione:
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A report describes the synthesis of 3-(bromomethyl) furan-2,5-dione starting from dimethyl itaconate in three steps with excellent yield . This approach involves functional group transformations on a furan ring system that could potentially be adapted.
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Other synthetic methods for furanone derivatives include approaches starting from readily available precursors such as dimethyl itaconate or similar compounds that can be transformed into the furan-2,4-dione core structure .
Table 2: Comparison of Related Furanone Derivatives
Analytical Characterization
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) would be valuable techniques for assessing the purity of synthesized 3-(diaminomethylene)furan-2,4(3H,5H)-dione. Reversed-phase HPLC with UV detection would be particularly useful given the presence of chromophores in the molecule's structure.
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